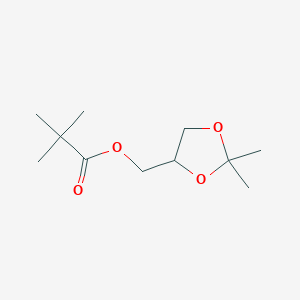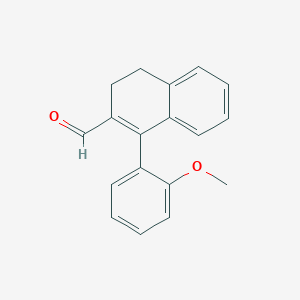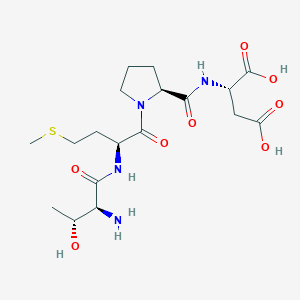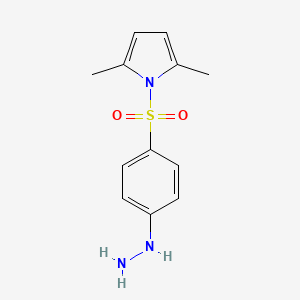
1-(4-Hydrazinylbenzene-1-sulfonyl)-2,5-dimethyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydrazinylbenzene-1-sulfonyl)-2,5-dimethyl-1H-pyrrole is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a unique structure combining a hydrazinylbenzene sulfonyl group with a dimethyl-substituted pyrrole ring, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(4-Hydrazinylbenzene-1-sulfonyl)-2,5-dimethyl-1H-pyrrole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Hydrazinyl Group: The hydrazinyl group is typically introduced through a hydrazine derivative, such as hydrazine hydrate, under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(4-Hydrazinylbenzene-1-sulfonyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting sulfonyl groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Hydrazinylbenzene-1-sulfonyl)-2,5-dimethyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1-(4-Hydrazinylbenzene-1-sulfonyl)-2,5-dimethyl-1H-pyrrole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazinyl group can form strong hydrogen bonds or coordinate with metal ions, influencing the activity of target proteins. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
1-(4-Hydrazinylbenzene-1-sulfonyl)-2,5-dimethyl-1H-pyrrole can be compared with other similar compounds, such as:
1-(4-Aminobenzene-1-sulfonyl)-2,5-dimethyl-1H-pyrrole: Similar structure but with an amino group instead of a hydrazinyl group.
This compound-3-carboxylic acid: Contains an additional carboxylic acid group, altering its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
518974-88-4 |
|---|---|
Formule moléculaire |
C12H15N3O2S |
Poids moléculaire |
265.33 g/mol |
Nom IUPAC |
[4-(2,5-dimethylpyrrol-1-yl)sulfonylphenyl]hydrazine |
InChI |
InChI=1S/C12H15N3O2S/c1-9-3-4-10(2)15(9)18(16,17)12-7-5-11(14-13)6-8-12/h3-8,14H,13H2,1-2H3 |
Clé InChI |
HTFUNXUXXJXNPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1S(=O)(=O)C2=CC=C(C=C2)NN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14243114.png)
![{2-[(5-Chlorothiophen-2-yl)(hydroxyimino)methyl]phenyl}methanol](/img/structure/B14243128.png)
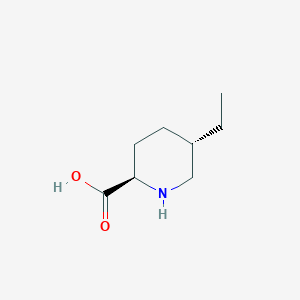

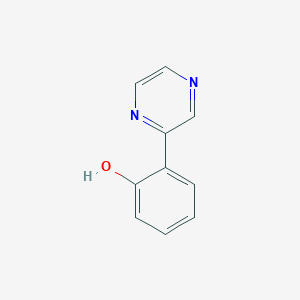
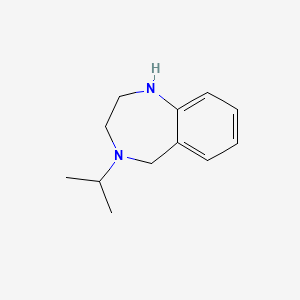
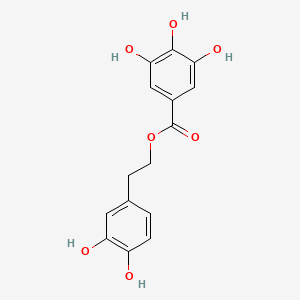
![Pyrimidinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-, bromide](/img/structure/B14243157.png)
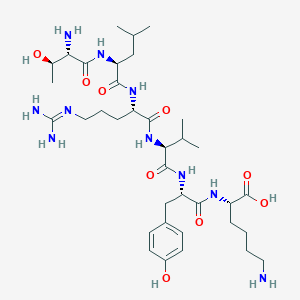
![Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14243170.png)
![N-{4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14243177.png)
